

mass spectrometry of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

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Compound of Interest

Compound Name: *methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate*

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An In-Depth Technical Guide to the Mass Spectrometry of **Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate**

Introduction: Contextualizing the Analysis

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and pharmaceutical development. As a functionalized indazole, it serves as a versatile scaffold for synthesizing novel therapeutic agents, potentially targeting cancer-related and neurological conditions[1]. The precise characterization of such molecules is paramount for ensuring purity, confirming identity in synthetic workflows, and understanding metabolic fate.

Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a detailed examination of the mass spectrometric behavior of **methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate** (Molecular Formula: $C_{10}H_9BrN_2O_2$, Molecular Weight: 269.1 g/mol [2]). We will delve into the theoretical underpinnings of its ionization and fragmentation, present a robust analytical protocol, and interpret the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply mass spectrometry to this class of compounds.

Pillar 1: Foundational Principles of Ionization and Isotopic Distribution

The successful analysis of **methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate** by mass spectrometry begins with selecting the appropriate ionization method and understanding its inherent isotopic signature.

Choosing the Right Ionization Technique

The choice of ionization source dictates the nature of the resulting mass spectrum. For a comprehensive analysis, two techniques are primarily recommended:

- **Electrospray Ionization (ESI):** ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal internal energy impartation. This is the method of choice for unequivocally determining the molecular weight of the parent compound. The process typically generates the protonated molecule, $[M+H]^+$, largely without inducing fragmentation[3]. This provides a clear and unambiguous signal for the intact molecule, which is crucial for confirming its synthesis and purity.
- **Electron Ionization (EI):** In contrast, EI is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV)[4]. This high energy not only ionizes the molecule to form a radical cation ($M^{\bullet+}$) but also causes extensive and reproducible fragmentation[4][5]. The resulting fragmentation pattern is a molecular fingerprint that provides invaluable information about the compound's structure. For tandem mass spectrometry (MS/MS) experiments, Collision-Induced Dissociation (CID) of the ESI-generated $[M+H]^+$ ion can be used to generate structurally informative fragments in a more controlled manner.

The Telltale Signature: The Bromine Isotopic Pattern

A key structural feature of the target molecule is the single bromine atom. Naturally occurring bromine consists of two stable isotopes, ^{79}Br and ^{81}Br , in an almost 1:1 relative abundance (approximately 50.5% and 49.5%, respectively)[6][7].

This natural distribution has a profound and diagnostically useful effect on the mass spectrum. Any ion containing the bromine atom will appear not as a single peak, but as a pair of peaks (a

doublet) separated by 2 mass-to-charge units (m/z). These two peaks, representing the M^+ and $M+2$ ions, will have nearly equal intensity[8][9]. The observation of this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the ion.

Pillar 2: Experimental Protocol for LC-MS/MS Analysis

This section provides a self-validating workflow for the analysis of **methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step 1: Sample and Standard Preparation

- **Stock Solution:** Accurately weigh approximately 1 mg of **methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate** standard and dissolve it in 10 mL of a 1:1 solution of acetonitrile and water to create a 100 µg/mL stock solution.
- **Working Solution:** Perform a serial dilution of the stock solution with the same solvent to create a working solution with a final concentration of 1 µg/mL.
- **Solvent Blank:** Prepare a vial containing only the 1:1 acetonitrile/water solvent to be run between samples to ensure no carryover.

Step 2: Liquid Chromatography (LC) Parameters

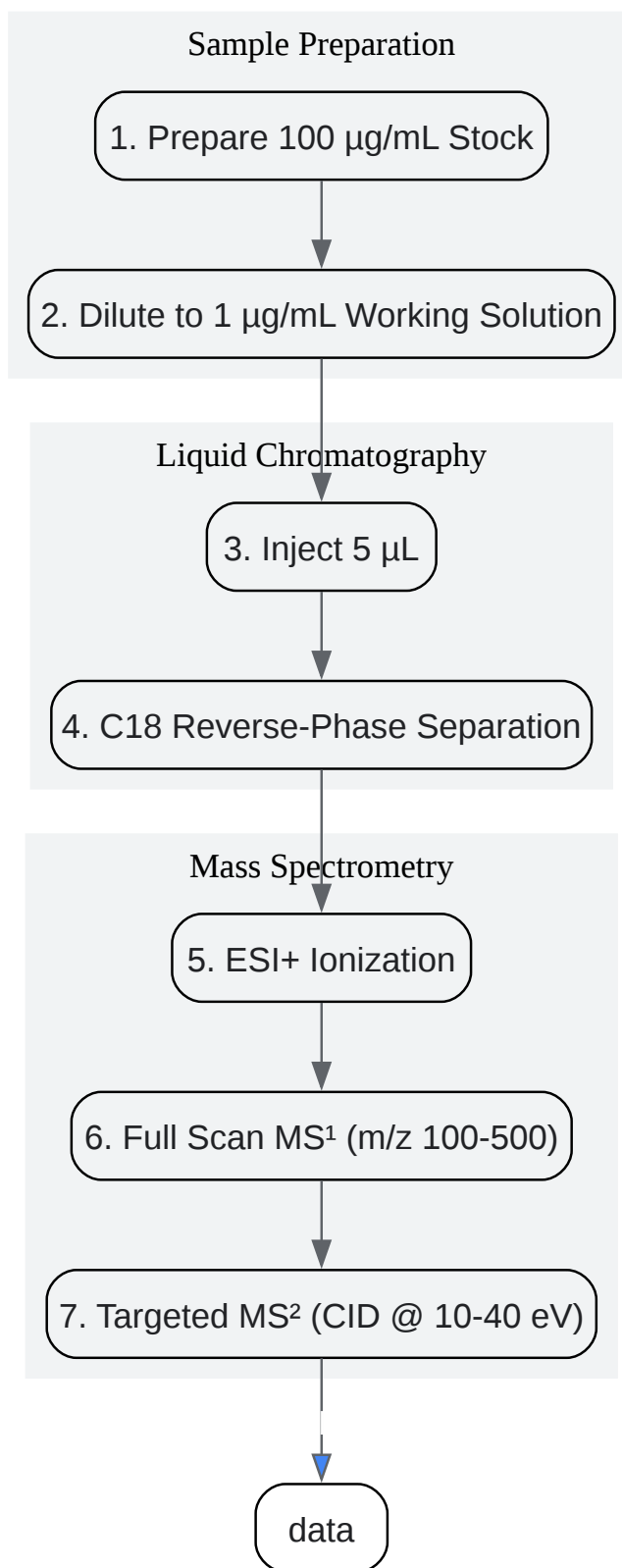
- **LC System:** A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- **Column:** C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- **Mobile Phase A:** 0.1% Formic Acid in Water.
- **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile.
- **Gradient:** Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
- **Flow Rate:** 0.4 mL/min.

- Injection Volume: 5 μ L.
- Column Temperature: 40 $^{\circ}$ C.

Step 3: Mass Spectrometry (MS) Parameters

- Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 $^{\circ}$ C.
- Desolvation Gas (N_2): Flow at 800 L/hr at a temperature of 350 $^{\circ}$ C.
- Scan Mode 1 (MS^1): Acquire full scan data from m/z 100-500 to detect the $[M+H]^+$ ion.
- Scan Mode 2 (MS^2): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions at m/z 268.9 and 270.9.
- Collision Gas: Argon.
- Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

The logical flow for this experimental setup is visualized below.



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Caption: Experimental workflow from sample preparation to MS/MS data analysis.

Pillar 3: Interpretation of the Mass Spectrum

The mass spectrum of **methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate** provides a wealth of structural information. The analysis below is based on established fragmentation principles for indazole esters and halogenated compounds[10][11].

The Molecular Ion ($[M+H]^+$)

In ESI+ mode, the molecule readily protonates to form the $[M+H]^+$ ion. Given the two bromine isotopes, this will be observed as a doublet at:

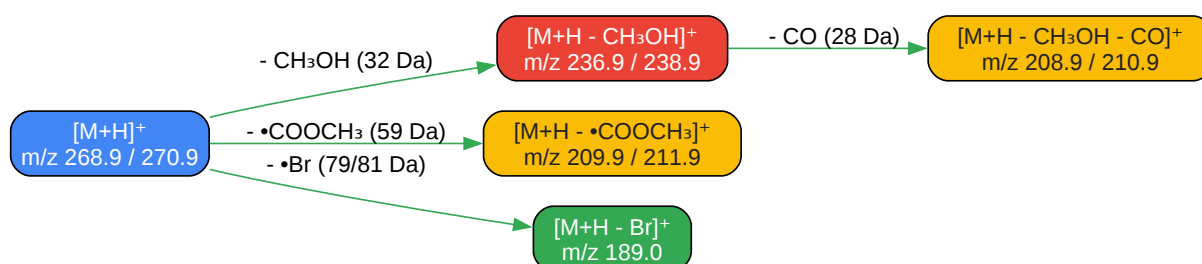
- m/z 268.9: Corresponding to the $[C_{10}H_{10}^{79}BrN_2O_2]^+$ ion.
- m/z 270.9: Corresponding to the $[C_{10}H_{10}^{81}BrN_2O_2]^+$ ion.

The key diagnostic is that these two peaks will have a relative intensity ratio of approximately 1:1.

Predicted Fragmentation Pathway and Key Fragment Ions

Upon fragmentation via CID (or in an EI source), the molecular ion will undergo a series of characteristic bond cleavages. The most probable fragmentation pathways involve the ester functional group and the bromine substituent.

The fragmentation cascade is outlined in the diagram below:



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Caption: Predicted fragmentation pathway for the $[M+H]^+$ ion.

Summary of Key Ions

The expected ions are summarized in the table below for quick reference.

m/z (^{79}Br / ^{81}Br)	Proposed Structure / Neutral Loss	Diagnostic Feature
268.9 / 270.9	$[M+H]^+$ (Protonated Molecule)	1:1 isotopic doublet, confirms molecular weight.
236.9 / 238.9	Loss of methanol ($-\text{CH}_3\text{OH}$)	1:1 isotopic doublet, indicates stable acylium ion formation.
209.9 / 211.9	Loss of carbomethoxy radical ($-\bullet\text{COOCH}_3$)	1:1 isotopic doublet, loss of the entire ester group.
208.9 / 210.9	Loss of CH_3OH and CO	1:1 isotopic doublet, subsequent loss from the acylium ion.
189.0	Loss of bromine radical ($-\bullet\text{Br}$)	Single peak (no isotopic pattern), confirms loss of Br.

Expert Interpretation:

- The initial loss of methanol (CH_3OH , 32 Da) from the protonated ester is a highly favorable pathway, leading to the formation of a stable acylium ion at m/z 236.9 / 238.9. This is often the base peak in the MS/MS spectrum.
- This acylium ion can then undergo a subsequent loss of carbon monoxide (CO , 28 Da) to produce the ion at m/z 208.9 / 210.9. This two-step loss (methanol followed by CO) is a classic fragmentation pattern for methyl esters.
- A direct cleavage of the C-C bond adjacent to the indazole ring can expel the entire carbomethoxy group as a radical ($\bullet\text{COOCH}_3$, 59 Da), resulting in the ion at m/z 209.9 / 211.9.

- Finally, the cleavage of the carbon-bromine bond results in the loss of a bromine radical (79 or 81 Da). The resulting fragment at m/z 189.0 will be a singlet peak, as the isotopic signature has been lost, providing complementary evidence for the fragmentation scheme.

Conclusion

The mass spectrometric analysis of **methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate** is a powerful and definitive method for its structural characterization. By leveraging a soft ionization technique like ESI, the molecular weight can be confirmed with high confidence, aided by the unmistakable 1:1 isotopic signature of the bromine atom. Furthermore, controlled fragmentation using CID provides a detailed structural fingerprint, with predictable losses of the ester group and bromine atom that corroborate the proposed structure. The protocols and interpretive guidance provided herein offer a robust framework for researchers in pharmaceutical and chemical synthesis to reliably analyze this important class of molecules.

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